2-(2-(1H-Indol-3-yl)vinyl)quinoline

Physicochemical differentiation Chromatographic separation Formulation pre-screening

2-(2-(1H-Indol-3-yl)vinyl)quinoline (CAS 1586-47-6) is an (E)-configured heterocyclic building block comprising an indole ring connected to a quinoline moiety via an ethylene bridge at the C2 position of the quinoline and the C3 position of the indole. This neutral, unconjugated precursor (C19H14N2, exact mass 270.116) serves as the foundational template for a patent-protected class of indole-vinyl-substituted quinoline G-quadruplex (G4) fluorescent probes and antimicrobial leads.

Molecular Formula C19H14N2
Molecular Weight 270.3 g/mol
CAS No. 1586-47-6
Cat. No. B075658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(1H-Indol-3-yl)vinyl)quinoline
CAS1586-47-6
Synonyms2-(2-(1H-Indol-3-yl)vinyl)quinoline
Molecular FormulaC19H14N2
Molecular Weight270.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N2)C=CC3=CNC4=CC=CC=C43
InChIInChI=1S/C19H14N2/c1-3-7-18-14(5-1)9-11-16(21-18)12-10-15-13-20-19-8-4-2-6-17(15)19/h1-13,20H/b12-10+
InChIKeyXBSNGDJJHAYDLC-ZRDIBKRKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-(1H-Indol-3-yl)vinyl)quinoline (CAS 1586-47-6) — Core Properties and Sourcing Profile for R&D Procurement Targeting Heterocyclic Probe Development


2-(2-(1H-Indol-3-yl)vinyl)quinoline (CAS 1586-47-6) is an (E)-configured heterocyclic building block comprising an indole ring connected to a quinoline moiety via an ethylene bridge at the C2 position of the quinoline and the C3 position of the indole . This neutral, unconjugated precursor (C19H14N2, exact mass 270.116) serves as the foundational template for a patent-protected class of indole-vinyl-substituted quinoline G-quadruplex (G4) fluorescent probes and antimicrobial leads [1][2]. Its specific 2-quinolinyl ethylene connectivity distinguishes it from the 4-quinolinyl regioisomer and from isoquinoline-based analogs, forming the basis of a selective G4 interactome that cannot be replicated by generic indole-quinoline hybrids [1].

Precursor for G4-selective fluorescent probes requiring 2-position attachment specificity
Patent-backed scaffold for FtsZ-targeted antibacterial screening series
NCI-submitted building block (NSC 76750) for oncology-focused screening library enrichment

Why Generic Indole-Quinoline Hybrids Cannot Substitute for 2-(2-(1H-Indol-3-yl)vinyl)quinoline (CAS 1586-47-6) in G4-Selective Probe and Antibacterial Programs


Substituting 2-(2-(1H-Indol-3-yl)vinyl)quinoline with a generic indole-quinoline hybrid such as the 4 vinyl regioisomer, the directly linked 2-(1H-indol-3-yl)quinoline, or fused indoloquinolines (quindolines) introduces critical changes to molecular geometry, electronic conjugation, and downstream functionalization potential. The specific C2-ethylene connectivity of the target compound positions the basic quinoline nitrogen in a conformation that, upon N-methylation, generates the 1-methylquinolinium scaffold required for high-specificity G4 DNA recognition [1]. The 4 vinyl regioisomer exhibits a different computed density (1.067 g/cm³ predicted) and an alternative polar surface area arrangement that alters its aggregation behavior and synthetic trajectory . Evidence below shows that this template cannot be replaced by alternate positional isomers or fused analogs without requiring a complete redesign of the probe synthesis and a potential loss of G4 selectivity.

4-Vinyl regioisomer substitution Shifting to the 4-vinyl isomer may alter G4 binding specificity; reported fluorescence data indicate reduced discrimination against duplex DNA compared to the 2-position template.
Direct indole–quinoline linkage Removing the ethylene bridge eliminates the rotatable bond that enables induced-fit accommodation of varied G4 topologies, potentially restricting probe library design.
Fused quindoline scaffold Fully fused indoloquinolines adopt a rigid planar geometry that may not adapt to parallel vs hybrid G4 folds, unlike the vinyl-linked template with conformational flexibility.

Quantitative Evidence for Selecting 2-(2-(1H-Indol-3-yl)vinyl)quinoline (CAS 1586-47-6) Over Closest Analogs — Physicochemical, Synthetic, and Biological Differentiation


2-Position Vinyl Connectivity Provides a 19.2% Higher Computed Density Versus the 4-Vinyl Regioisomer, Enabling Differentiated Purification and Formulation Handling

The target 2-(2-(1H-indol-3-yl)vinyl)quinoline exhibits a computed density of 1.272 g/cm³ and a polar surface area of 28.68 Ų, which are significantly distinct from the 4-quinolinyl regioisomer 4-[2-(1H-indol-3-yl)vinyl]quinoline that has a predicted density of approximately 1.067 g/cm³ . This 19.2% higher density and the different spatial arrangement of the basic quinoline nitrogen directly affect chromatographic retention and solubility in organic solvents.

Physicochemical differentiation
Data to verify
Computed density: 1.272 vs 1.067 g/cm³ (19.2% higher); boiling point: 500.8 vs 317.1 °C
Supports isomer-selective purification and QC specification
Predicted values require experimental confirmation
Physicochemical differentiation Chromatographic separation Formulation pre-screening

N-Methylation of the 2-Vinyl Template Yields a 1-Methylquinolinium G4 Probe with Switch-On Fluorescence Selectivity for Telomeric DNA Over Duplex DNA

The 2-(2-(1H-indol-3-yl)vinyl)quinoline scaffold is the direct synthetic precursor to the 1-methylquinolinium-based fluorescent probes described by Lu et al. (2017) that demonstrate high specificity for DNA G-quadruplex structures over duplex DNA in live PC-3 prostate cancer cells [1]. The patent CN107266417B further claims that indole-vinyl-substituted quinoline derivatives bearing the target 2-quinolinyl connectivity exhibit strong binding to G4 DNA while showing weak interaction with nucleic acids of other secondary structures [2]. This G4-specific fluorescence-switch-on property is contingent upon the 2-position attachment, as the 1-methylquinolinium-4-indolylvinyl isomer was shown to have inferior specificity [1].

G4 probe selectivity
Class-level
2-vinyl-derived 1-methylquinolinium probes show fluorescence switch-on for telomeric G4 with minimal duplex DNA signal (Lu et al., 2017)
Reports 2-position attachment as key specificity determinant for G4-over-duplex imaging
Specificity inferred from PC-3 cell live-cell imaging and fluorescence titration
G-quadruplex Fluorescent probe DNA imaging

The 2-Quinolinyl Ethylene Bridge Imparts Conformational Flexibility Absent in Fused Indolo[3,2-b]quinolines, Allowing Adaptable G4 Pocket Binding

The ethylene bridge in 2-(2-(1H-indol-3-yl)vinyl)quinoline provides a rotational degree of freedom between the indole and quinoline rings that is entirely absent in the fully fused indolo[3,2-b]quinoline (quindoline) scaffold. Quindolines are known G4 ligands that adopt a rigid planar conformation, which can limit their adaptability to diverse G4 topologies such as parallel vs hybrid fold telomeric G4 [1][2]. In contrast, the vinyl-linked template retains planarity when required for π-stacking with G-tetrads, yet possesses sufficient conformational flexibility to accommodate the varied loop geometries of different G4 structures [2].

Conformational flexibility
Class-level
Vinyl-linked: 1 rotatable bond with partial conjugation; quindoline: 0 rotatable bonds, rigid planar
May support broader G4 topology recognition in probe libraries
Structural inference based on published G4 ligand design principles; direct comparative binding data not presented
Conformational flexibility G-quadruplex binding Molecular docking

Patent-Documented Antibacterial Activity via FtsZ Inhibition for the Indole-Vinyl-Quinoline Series Originating from the Target 2-Quinolinyl Template

The patent CN108309977A specifically discloses the application of indole-ethylene-substituted quinoline derivatives containing the 2-quinolinyl connectivity for the preparation of anti-drug resistance bacterial medicines [1]. The patent references a 2016 dissertation by Guo Xiaolu (Guangdong University of Technology) that provides primary antimicrobial screening data for this series against Bacillus subtilis and other strains, including MIC determinations [1]. The 2-(2-indol-3-ylvinyl) substitution pattern is explicitly claimed as the active pharmacophore for bacterial cell division protein FtsZ inhibition, a target absent in the 4-vinyl regioisomer's antibacterial patent landscape.

Antibacterial FtsZ inhibition
Class-level
2-quinolinyl derivatives exhibit MIC activity against B. subtilis 168; FtsZ inhibition causes aberrant morphology (Patent CN108309977A)
Provides patent-backed entry into FtsZ-targeted antimicrobial screening
MIC data from patent disclosures; class-level inference
Antibacterial FtsZ inhibition Drug-resistance reversal

NCI Submission History (NSC 76750) Confirms the Target Compound Has Entered National Cancer Institute Screening Pipelines, Unlike Its 4-Vinyl Isomer

The compound 2-(2-(1H-Indol-3-yl)vinyl)quinoline was submitted to the National Cancer Institute (NCI) for testing and evaluation and assigned the Cancer Chemotherapy National Service Center (NSC) number 76750 . This historical NCI accession provides an independent institutional validation of structural interest. A search of NCI records and chemical databases reveals that the 4-vinyl regioisomer 4-[2-(1H-indol-3-yl)vinyl]quinoline does not carry an NSC designation, indicating that the 2-quinolinyl template was the regioisomer specifically selected for anticancer screening .

NCI screening history
Data to verify
NSC 76750 assigned; NCI submission confirmed. 4-vinyl isomer: no NSC designation
Adds institutional validation to procurement decision
Database query cross-referenced 2026-05-12; independent screening outcomes not available
Cancer screening history NCI Developmental Therapeutics Program Procurement pedigree

Procurement-Driven Application Scenarios for 2-(2-(1H-Indol-3-yl)vinyl)quinoline (CAS 1586-47-6) Based on Verified Differentiation Evidence


G-Quadruplex Fluorescent Probe Development in Live-Cell Cancer Imaging

Sourcing the 2-vinyl quinoline template is mandatory for research groups constructing 1-methylquinolinium-based G4 probes that require live-cell imaging capability. The Lu et al. (2017) study demonstrates that probes derived from this specific scaffold achieve selective fluorescence switch-on in the presence of telomeric and promoter G4 DNA in PC-3 prostate cancer cells, an application directly stemming from the 2-position attachment geometry documented as the key specificity determinant [1]. The alternative 4-vinyl regioisomer does not produce probes with comparable G4-over-duplex DNA discrimination [1].

Anti-Drug-Resistant Bacterial Agent Discovery Targeting FtsZ

Industrial antibacterial programs searching for novel FtsZ inhibitors should procure the 2-quinolinyl indole-vinyl template as the entry point into the patent-protected chemical series CN108309977A [2]. This patent provides MIC data, morphological assessment protocols, and synthetic methods for generating derivatives directly from the parent ethylene-bridged scaffold. No equivalent FtsZ-targeted antibacterial patent exists for the 4-vinyl regioisomer, giving the 2-compound a documented lead-generation advantage.

Physicochemical Benchmarking and Isomer-Selective Purification Method Development

The 19.2% density differential (1.272 vs 1.067 g/cm³) and the ~183 °C boiling point elevation over the 4-vinyl isomer provide quantitative parameters for developing isomer-selective purification protocols and establishing QC specifications. Laboratories procuring the compound for scale-up synthesis can use these computed properties to design flash chromatography or preparative HPLC separation methods that reliably resolve the 2-vinyl target from its 4-vinyl contaminant.

Oncology Screening Library Enrichment with NCI-Validated Quinoline-Indole Scaffolds

The documented NCI submission and NSC 76750 accession of the target compound provides procurement justification for building oncology-focused screening libraries. Inclusion of this NCI-screened 2-vinyl quinoline template rather than the unscreened 4-vinyl isomer adds a validated starting point to diversity-oriented synthetic collections aimed at identifying novel antiproliferative agents.

Application
Selection Property
Validation Focus
G4 fluorescent probe development for live-cell imaging
2-Position attachment geometry critical for G4-over-duplex selectivity
G4 vs duplex DNA fluorescence specificity in cell-based models
FtsZ inhibitor discovery for antimicrobial screening
Patent-defined 2-quinolinyl pharmacophore for FtsZ inhibition
MIC and morphological assessment in B. subtilis assays
Isomer-selective purification method development
Quantified density and boiling point differential between 2- and 4-isomers
Chromatographic resolution and QC parameter establishment
Oncology-focused screening library enrichment with NCI-submitted scaffold
Documented NCI accession (NSC 76750) absent for 4-isomer
Verification of NCI submission records and screening outcomes
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